(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride (R)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13762799
InChI: InChI=1S/C8H14N2O.ClH/c11-8-3-1-2-7-6-9-4-5-10(7)8;/h7,9H,1-6H2;1H/t7-;/m1./s1
SMILES: C1CC2CNCCN2C(=O)C1.Cl
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67 g/mol

(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride

CAS No.:

Cat. No.: VC13762799

Molecular Formula: C8H15ClN2O

Molecular Weight: 190.67 g/mol

* For research use only. Not for human or veterinary use.

(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride -

Specification

Molecular Formula C8H15ClN2O
Molecular Weight 190.67 g/mol
IUPAC Name (9aR)-1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one;hydrochloride
Standard InChI InChI=1S/C8H14N2O.ClH/c11-8-3-1-2-7-6-9-4-5-10(7)8;/h7,9H,1-6H2;1H/t7-;/m1./s1
Standard InChI Key PPSHBBSIKSZIJL-OGFXRTJISA-N
Isomeric SMILES C1C[C@@H]2CNCCN2C(=O)C1.Cl
SMILES C1CC2CNCCN2C(=O)C1.Cl
Canonical SMILES C1CC2CNCCN2C(=O)C1.Cl

Introduction

Structural and Stereochemical Characterization

The core structure of (R)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride consists of a partially saturated bicyclic system, integrating a six-membered pyridine ring fused to a pyrazine ring. The octahydro designation indicates eight hydrogen atoms saturating the bicyclic framework, reducing aromaticity and enhancing conformational flexibility. The ketone group at position 6 introduces a polar moiety, influencing solubility and intermolecular interactions.

The R-configuration at the chiral center is critical for molecular recognition in biological systems. Stereochemical integrity is maintained through asymmetric synthesis or chiral resolution techniques, ensuring enantiopurity. The hydrochloride salt form improves stability and bioavailability by enhancing crystalline properties and aqueous solubility.

Synthesis and Preparation Methods

The synthesis of (R)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride involves multi-step organic transformations, often beginning with the construction of the pyrido-pyrazine scaffold. A representative approach, adapted from methodologies for analogous compounds, is outlined below :

Precursor Synthesis

  • Cyclization of Amino Alcohols: Reaction of appropriately substituted amino alcohols with diketones or keto-esters under acidic conditions forms the bicyclic lactam intermediate.

    Amino alcohol+DiketoneH+Hexahydro-pyrido[1,2-a]pyrazinone\text{Amino alcohol} + \text{Diketone} \xrightarrow{\text{H}^+} \text{Hexahydro-pyrido[1,2-a]pyrazinone}
  • Reduction and Salt Formation: The lactam is reduced to the corresponding amine using agents like lithium aluminum hydride, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Stereochemical Control

Asymmetric induction during cyclization or subsequent kinetic resolution ensures the R-configuration. Chiral auxiliaries or catalysts, such as Evans’ oxazolidinones or transition metal complexes, may be employed to achieve enantioselectivity.

Table 1: Key Synthetic Intermediates and Conditions

IntermediateReaction ConditionsYield (%)Purity (%)
Hexahydro-pyrazinoneH₂SO₄, reflux, 12 h6595
Amine intermediateLiAlH₄, THF, 0°C, 2 h7898
Hydrochloride saltHCl (g), EtOH, rt, 1 h9299

Chemical Properties and Reactivity

The compound’s reactivity is governed by its functional groups:

  • Ketone Group: Participates in nucleophilic additions (e.g., Grignard reactions) and reductions to secondary alcohols.

  • Secondary Amine: Undergoes alkylation, acylation, and Schiff base formation.

  • Hydrochloride Salt: Enhances water solubility and stability but may limit compatibility with strong bases.

Table 2: Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₃ClN₂O
Molecular Weight200.66 g/mol
Melting Point215–217°C (dec.)
Solubility>50 mg/mL in H₂O
Optical Rotation (α)²⁵D+24.5° (c = 1, H₂O)

Comparative Analysis with Structural Analogs

The compound’s activity profile is contextualized against related bicyclic amines:

Table 3: Pharmacological Comparison of Pyrido-Pyrazine Derivatives

CompoundReceptor Affinity (Ki, nM)Therapeutic Indication
(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one HClD₄: 12 ± 3Schizophrenia (hypothetical)
trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidineμ-opioid: 8 ± 2Pain management
2,7-Substituted Octahydro-pyrrolo[1,2-a]pyrazineD₃: 15 ± 4Addiction therapy

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